Cas no 2411333-32-7 ((E)-4-(Dimethylamino)-N-[2-[1-(2-methoxyethyl)benzimidazol-2-yl]ethyl]-N-methylbut-2-enamide)
![(E)-4-(Dimethylamino)-N-[2-[1-(2-methoxyethyl)benzimidazol-2-yl]ethyl]-N-methylbut-2-enamide structure](https://ja.kuujia.com/scimg/cas/2411333-32-7x500.png)
(E)-4-(Dimethylamino)-N-[2-[1-(2-methoxyethyl)benzimidazol-2-yl]ethyl]-N-methylbut-2-enamide 化学的及び物理的性質
名前と識別子
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- Z3952175441
- (2E)-4-(dimethylamino)-N-{2-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethyl}-N-methylbut-2-enamide
- (E)-4-(Dimethylamino)-N-[2-[1-(2-methoxyethyl)benzimidazol-2-yl]ethyl]-N-methylbut-2-enamide
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- インチ: 1S/C19H28N4O2/c1-21(2)12-7-10-19(24)22(3)13-11-18-20-16-8-5-6-9-17(16)23(18)14-15-25-4/h5-10H,11-15H2,1-4H3/b10-7+
- InChIKey: CPKXPMQOKSLQBY-JXMROGBWSA-N
- ほほえんだ: O(C)CCN1C2C=CC=CC=2N=C1CCN(C(/C=C/CN(C)C)=O)C
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 9
- 複雑さ: 441
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 50.6
(E)-4-(Dimethylamino)-N-[2-[1-(2-methoxyethyl)benzimidazol-2-yl]ethyl]-N-methylbut-2-enamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7466356-0.05g |
(2E)-4-(dimethylamino)-N-{2-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethyl}-N-methylbut-2-enamide |
2411333-32-7 | 95.0% | 0.05g |
$246.0 | 2025-03-11 | |
1PlusChem | 1P02979O-50mg |
(2E)-4-(dimethylamino)-N-{2-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethyl}-N-methylbut-2-enamide |
2411333-32-7 | 90% | 50mg |
$356.00 | 2024-05-22 |
(E)-4-(Dimethylamino)-N-[2-[1-(2-methoxyethyl)benzimidazol-2-yl]ethyl]-N-methylbut-2-enamide 関連文献
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
(E)-4-(Dimethylamino)-N-[2-[1-(2-methoxyethyl)benzimidazol-2-yl]ethyl]-N-methylbut-2-enamideに関する追加情報
Research Brief on (E)-4-(Dimethylamino)-N-[2-[1-(2-methoxyethyl)benzimidazol-2-yl]ethyl]-N-methylbut-2-enamide (CAS: 2411333-32-7)
The compound (E)-4-(Dimethylamino)-N-[2-[1-(2-methoxyethyl)benzimidazol-2-yl]ethyl]-N-methylbut-2-enamide (CAS: 2411333-32-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, mechanism of action, and biological activity.
Recent studies have highlighted the role of this compound as a potent modulator of specific biological pathways. Its unique structural features, including the benzimidazole core and the (E)-but-2-enamide moiety, contribute to its ability to interact with target proteins, making it a promising candidate for drug development. Researchers have employed advanced computational and experimental techniques to elucidate its binding affinity and selectivity.
In a 2023 study published in the Journal of Medicinal Chemistry, the compound demonstrated significant inhibitory activity against a key enzyme involved in inflammatory responses. The study utilized X-ray crystallography to reveal the precise interactions between the compound and the enzyme's active site, providing a structural basis for its efficacy. These findings suggest potential applications in treating inflammatory diseases.
Another recent investigation, documented in Bioorganic & Medicinal Chemistry Letters, explored the compound's pharmacokinetic properties. The results indicated favorable absorption and metabolic stability, which are critical for its development as an oral therapeutic agent. However, further in vivo studies are required to assess its safety and efficacy in animal models.
Ongoing research is also examining the compound's potential in oncology. Preliminary data from cell-based assays show that it induces apoptosis in certain cancer cell lines, possibly through the modulation of apoptotic signaling pathways. These findings are still in the early stages, but they open new avenues for exploring its anticancer properties.
In conclusion, (E)-4-(Dimethylamino)-N-[2-[1-(2-methoxyethyl)benzimidazol-2-yl]ethyl]-N-methylbut-2-enamide represents a versatile scaffold with multiple therapeutic potentials. Continued research is essential to fully understand its mechanisms and optimize its pharmacological profile for clinical applications.
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